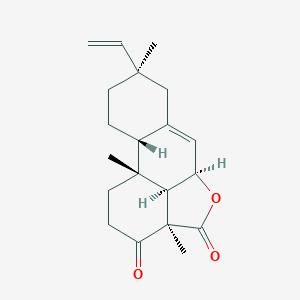

Momilactone A

Description

Primary Endogenous Production in Oryza sativa (Rice)

Momilactone A was first isolated from the husks of rice (Oryza sativa L. cv. Koshihikari) in 1973. frontiersin.orgnih.gov Since its initial discovery, it has been identified in various parts of the rice plant, including the leaves, straw, roots, and root exudates. mdpi.comresearchgate.net The biosynthesis of this compound in rice originates from geranylgeranyl diphosphate (GGDP), and the genes responsible for its synthesis are located on chromosome 4. mdpi.comcabidigitallibrary.org

The concentration of this compound varies significantly among different rice cultivars. Studies have shown that japonica rice varieties tend to accumulate higher levels of this compound compared to indica varieties. mdpi.com For instance, in one study, japonica varieties had this compound levels of up to 157 μg/g, while indica varieties had levels around 20.7 μg/g. mdpi.com An analysis of 99 rice varieties revealed that Korean rice types, particularly those with awns and a late maturity period, contained higher concentrations of momilactones. frontiersin.orgmdpi.com In a screening of 69 rice cultivars from the World Rice Core Collections, this compound was detected in the leaves of 64 cultivars. nih.govresearchgate.net Specific cultivars noted for their this compound content include 'Noindari', which exhibited strong inhibitory effects in allelopathy studies, and 'Baekna', which was found to have a high level of this compound (34.7 μg g-1) in its hulls. acs.org

Table 1: this compound Levels in Different Rice Genotypes

| Rice Genotype | This compound Concentration (µg/g) | Reference |

| Japonica Varieties | up to 157 | mdpi.com |

| Indica Varieties | 20.7 | mdpi.com |

| Baekna (hulls) | 34.7 | acs.org |

This table is interactive. You can sort the columns by clicking on the headers.

This compound is distributed throughout the rice plant, with varying concentrations in different tissues. It was initially discovered in rice husks. frontiersin.orgnih.gov Subsequently, it has been found in leaves, straw, and roots. mdpi.comresearchgate.netmdpi.com The compound is also released from the roots into the surrounding soil, a process known as root exudation. mdpi.comcabidigitallibrary.org While both this compound and B are present in the plant, Momilactone B is often secreted from the roots in higher quantities. cabidigitallibrary.org The decomposition of rice straw in the field can also release momilactones into the soil. frontiersin.org

Table 2: Distribution of this compound in Rice Plant Tissues

| Plant Tissue | Presence of this compound | Reference |

| Husks | Detected | frontiersin.orgmdpi.com |

| Leaves | Detected | mdpi.commdpi.com |

| Roots | Detected | mdpi.comresearchgate.net |

| Straw | Detected | mdpi.commdpi.com |

| Root Exudates | Detected | mdpi.comcabidigitallibrary.org |

This table is interactive. You can sort the columns by clicking on the headers.

The concentration of this compound in rice plants fluctuates throughout their life cycle. Studies on rice straw have shown that the levels of this compound increase and reach their maximum at the heading stage. nih.govoup.comtandfonline.com Following the heading stage, the concentration gradually decreases. nih.govoup.comtandfonline.com Research indicates that the secretion of this compound from rice roots also follows this pattern, increasing until the initiation of flowering (around day 80 after germination) and then declining. nih.govcabidigitallibrary.org

Propriétés

Numéro CAS |

51415-07-7 |

|---|---|

Formule moléculaire |

C20H26O3 |

Poids moléculaire |

314.4 g/mol |

Nom IUPAC |

(1R,2R,5R,9R,12R,16R)-5-ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-ene-11,13-dione |

InChI |

InChI=1S/C20H26O3/c1-5-18(2)8-6-13-12(11-18)10-14-16-19(13,3)9-7-15(21)20(16,4)17(22)23-14/h5,10,13-14,16H,1,6-9,11H2,2-4H3/t13-,14-,16-,18-,19-,20+/m1/s1 |

Clé InChI |

MPHXYQVSOFGNEN-JGHPTVLTSA-N |

SMILES |

CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C |

SMILES isomérique |

C[C@]1(CC[C@@H]2C(=C[C@@H]3[C@@H]4[C@@]2(CCC(=O)[C@@]4(C(=O)O3)C)C)C1)C=C |

SMILES canonique |

CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C |

melting_point |

235-236°C |

Description physique |

Solid |

Synonymes |

momilactone A |

Origine du produit |

United States |

Natural Occurrence and Distribution of Momilactone a

Release and Environmental Fate in Plant Ecosystems

Momilactone A, a significant allelochemical, is released into the environment through various mechanisms, influencing the surrounding ecosystem. Its journey from the plant to the soil and its subsequent interactions are critical to understanding its ecological role.

Secretion Pathways into the Rhizosphere via Root Exudates

This compound is actively secreted from plant roots into the rhizosphere, the soil region directly influenced by root activities. researchgate.netomicsonline.org This process of root exudation is a primary mechanism for its release into the surrounding environment. omicsonline.orgnih.gov While the precise molecular mechanisms governing the exudation of momilactones from rice roots are not yet fully understood, it is known that plants can secrete a variety of compounds through mechanisms such as proton-pumping, plasmalemma-derived exudation, and endoplasmic-derived exudation. nih.govnih.gov

The secretion of this compound, along with Momilactone B, from rice roots has been observed to occur throughout the plant's life cycle. omicsonline.orgnih.gov The rate of secretion tends to increase until the initiation of flowering and then subsequently decreases. researchgate.netnih.gov Specifically, at 80 days after germination, the secretion level of this compound was measured to be 1.1 μg per plant per day. nih.gov Research has also shown that the secretion of momilactones can be influenced by various environmental stresses, including the presence of competing plants, UV radiation, heavy metals, and nutrient deficiencies. nih.govfrontiersin.org For instance, the presence of Echinochloa crus-galli plants or their root exudates can stimulate the production and secretion of momilactones in rice. nih.gov

This secretion into the rhizosphere is believed to provide a competitive advantage to the plant by inhibiting the growth of neighboring plant species and suppressing soil microorganisms. researchgate.netnih.gov

Release Through Decomposition of Plant Residues

In addition to active secretion from living roots, this compound is also released into the soil through the decomposition of plant residues, such as straw and roots. frontiersin.orgnih.gov When rice plants die, the momilactones contained within their tissues are gradually released into the surrounding environment as the plant material breaks down. frontiersin.org

Studies have shown that the concentration of momilactones in the soil from decomposing rice straw decreases over time. frontiersin.org For instance, one study reported that the amount of momilactones released from rice straw into the soil gradually diminished, with no detectable momilactones present after a period of three months. frontiersin.org This suggests that the released momilactones undergo degradation in the soil environment. frontiersin.org The amount of Momilactone B found in the shoots and roots of rice plants reaches its peak at the initiation of flowering, suggesting that the decomposition of these residues at this stage could release a significant amount of the compound into the soil. nih.gov

Interaction with Soil Environment and Microorganisms

Once released into the soil, this compound interacts with various components of the soil environment, including soil particles and microorganisms. frontiersin.org The persistence and bioavailability of this compound in the soil can be affected by processes such as degradation, oxidation, and binding to soil particles. frontiersin.org

Soil microorganisms, including bacteria and fungi, play a significant role in the degradation of momilactones. frontiersin.org These microorganisms can break down the compounds through enzymatic activities like oxidation and hydroxylation. frontiersin.org The chemical and physical properties of the soil, such as pH and the presence of organic matter, can also influence the fate of this compound. mdpi.com

Biosynthesis of Momilactone a

Elucidation of the Diterpenoid Biosynthetic Pathway

The biosynthesis of Momilactone A is a multi-step process that begins with a common precursor for diterpenoids and proceeds through a series of specific cyclization and oxidation reactions. The genes responsible for the biosynthesis of momilactones are notably clustered on chromosome 4 in the rice genome. researcher.lifenih.gov

Initiation from Geranylgeranyl Diphosphate (GGDP)

The journey to this compound begins with the universal precursor for diterpenoids, (E,E,E)-geranylgeranyl diphosphate (GGDP). nih.govmdpi.comnih.gov This C20 isoprenoid serves as the foundational molecule for a vast array of diterpenoid natural products in plants, including phytoalexins like momilactones, oryzalexins, and phytocassanes, as well as the plant hormone gibberellin. mdpi.commdpi.com The initial committed step in the biosynthesis of momilactones is the cyclization of this linear GGDP molecule. nih.govnih.govtandfonline.com

Involvement of the Mevalonate Pathway Precursors

GGDP itself is synthesized from five-carbon isoprenoid units, namely isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov In plants, these fundamental building blocks are produced through two distinct pathways: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. mdpi.comrsc.org While there can be some interaction between the two, diterpenoid phytoalexins like this compound are primarily synthesized via the plastidial MEP pathway, which generates the IPP and DMAPP necessary for GGDP formation. mdpi.comtandfonline.com

Key Cyclization Steps: Syn-Copalyl Diphosphate and Syn-Pimaradiene Formation

The first key cyclization reaction transforms the linear GGDP into a bicyclic intermediate, syn-copalyl diphosphate (syn-CDP). mdpi.comnih.govwikipedia.org This reaction is a protonation-initiated cyclization. wikipedia.org The formation of syn-CDP represents a critical branch point, as this intermediate can also be directed towards the biosynthesis of oryzalexin S. nih.govresearchgate.net

The second crucial cyclization step is the further conversion of syn-CDP into the tricyclic diterpene hydrocarbon, 9βH-pimara-7,15-diene, also known as syn-pimaradiene. mdpi.comnih.govnih.gov This step, initiated by the elimination of the diphosphate group, is considered the first truly dedicated step towards the production of momilactones. nih.govresearchgate.net Subsequent enzymatic modifications of the syn-pimaradiene scaffold lead to the formation of this compound. nih.gov

Characterization of Key Biosynthetic Enzymes and Their Catalytic Mechanisms

The specific transformations in the early stages of this compound biosynthesis are catalyzed by a pair of sequentially acting diterpene synthases. Reverse genetics studies using knock-out mutants for these enzymes have confirmed their essential role; the absence of either enzyme leads to a significant loss in momilactone production and the associated allelopathic activity. nih.govsmujo.id

Copalyl Diphosphate Synthase (OsCPS4) Activity

The enzyme responsible for the initial cyclization of GGDP to syn-CDP is a syn-copalyl diphosphate synthase, specifically named OsCPS4 (also known as OsCyc1). mdpi.comnih.govnih.govuniprot.org This enzyme catalyzes the conversion of the acyclic GGDP into the bicyclic syn-CDP. uniprot.org The gene encoding OsCPS4 was identified from UV-irradiated rice leaves and is located on chromosome 4, within the momilactone biosynthetic gene cluster. mdpi.comtandfonline.com Functional characterization has confirmed its role in producing the key phytoalexin precursor. uniprot.org

Ent-Kaurene Synthase-Like (OsKSL4) Function

Following the formation of syn-CDP, the second cyclization to syn-pimaradiene is catalyzed by a class I diterpene synthase known as ent-Kaurene Synthase-Like 4 (OsKSL4). mdpi.comnih.govnih.gov Despite its name suggesting a relation to ent-kaurene synthases involved in gibberellin biosynthesis, OsKSL4 specifically acts on syn-CDP to produce syn-pimaradiene, the dedicated precursor for momilactones. mdpi.comportlandpress.comaffrc.go.jp The gene for OsKSL4 is located in close proximity to OsCPS4 on chromosome 4, and their sequential activity has been clearly demonstrated. mdpi.comnih.gov Like OsCPS4, the expression of OsKSL4 is induced by stressors such as UV radiation. wikipedia.org

Table of Key Biosynthetic Steps and Enzymes

| Step | Substrate | Product | Enzyme | Enzyme Class |

|---|---|---|---|---|

| 1 | Geranylgeranyl Diphosphate (GGDP) | syn-Copalyl Diphosphate (syn-CDP) | OsCPS4 | Class II Diterpene Synthase (Diterpene cyclase) |

Role of Cytochrome P450 Enzymes (e.g., OsCYP99A3, OsCYP76M8, OsCYP701A8)

The biosynthesis of this compound from its diterpene precursor, syn-pimaradiene, involves a series of crucial oxidation reactions catalyzed by several cytochrome P450 (CYP) enzymes. These enzymes are notable for being encoded by genes located in different parts of the rice genome, highlighting a fragmented or "split" nature of the biosynthetic pathway. rsc.orgbiorxiv.org

OsCYP99A3: This enzyme, encoded by a gene within the main Momilactone Biosynthetic Gene Cluster (MBGC) on chromosome 4, is responsible for the initial oxidative steps. pnas.orgnih.gov It catalyzes the sequential three-step oxidation of the C19 methyl group of syn-pimaradiene to produce syn-pimaradien-19-oic acid. nih.govnih.gov This conversion to a carboxylic acid is a prerequisite for the subsequent formation of the characteristic γ-lactone ring of momilactones. nih.gov The gene exists as a tandem paralog with OsCYP99A2 within the cluster. pnas.orgnih.gov

OsCYP701A8: Located on chromosome 6, this P450 enzyme is responsible for the 3β-hydroxylation of the pimarane skeleton. biorxiv.orgnih.govnih.gov This hydroxylation is a critical step in the pathway leading to this compound. researchgate.net The recruitment of a CYP701A family member is significant, as this family is primarily associated with the biosynthesis of essential gibberellin phytohormones. nih.gov The gene for OsCYP701A8 is located in a tandem array with CYP701A6, the gene for the essential gibberellin enzyme ent-kaurene oxidase, suggesting its evolution via gene duplication and neofunctionalization for a role in specialized metabolism. nih.gov

OsCYP76M8: This enzyme catalyzes the 6β-hydroxylation of the momilactone precursor. nih.goviastate.edu Its gene is notably located on chromosome 2, within a separate biosynthetic gene cluster primarily associated with the production of other diterpenoid phytoalexins, the phytocassanes. rsc.orgbiorxiv.orgnih.gov The involvement of OsCYP76M8 from the phytocassane cluster in this compound biosynthesis demonstrates that the MBGC is not only incomplete but also functionally interdependent with another cluster, pointing to a complex evolutionary history. nih.goviastate.edu

OsCYP76M14: While not directly involved in the synthesis of this compound, OsCYP76M14, located on chromosome 1, is the final enzyme in the pathway to Momilactone B. It catalyzes the hydroxylation of this compound at the C20 position, which leads to the spontaneous formation of a hemiacetal ring, yielding Momilactone B. biorxiv.orgresearchgate.net

Momilactone Synthase (OsMS1, OsMS2) Activity and Stereochemical Control

The final step in the formation of this compound is catalyzed by this compound Synthase (MAS).

OsMS1 and OsMS2 Activity: In rice, this activity is performed by two highly similar short-chain alcohol dehydrogenases/reductases (SDRs), OsMS1 (also known as OsMAS) and OsMS2, which are encoded by tandemly duplicated genes within the MBGC on chromosome 4. pnas.orgnih.gov Following the actions of the CYPs, an intermediate, 3β-hydroxy-syn-pimaradien-19,6β-hemiacetal, is formed. nih.goviastate.edu The momilactone synthases (OsMS1/OsMS2) then catalyze the NAD(P)+ dependent oxidation of the 3β-hydroxyl group of this hemiacetal intermediate to form the final C3-keto group, yielding this compound. nih.govuniprot.org These enzymes react more efficiently with the hemiacetal intermediate than other potential precursors. iastate.edu

Stereochemical Control: The distinctive stereochemistry of this compound is defined by its trans-syn-cis tricyclic skeleton and the β-configuration of the hydrogen at the C-9 position (9β-H pimarane). frontiersin.org This specific stereochemical arrangement is established early in the pathway by the terpene cyclases (OsCPS4 and OsKSL4) that convert the linear precursor geranylgeranyl diphosphate (GGDP) into the cyclic hydrocarbon skeleton of syn-pimaradiene. This stereochemistry poses a significant challenge for chemical synthesis but is precisely controlled by the enzymes of the biosynthetic pathway. frontiersin.org

Genomic Organization and Evolution of the this compound Biosynthetic Gene Cluster (MBGC)

The genes for this compound biosynthesis are largely, but not entirely, organized into a biosynthetic gene cluster (BGC). The study of this cluster across different plant species provides insights into the evolutionary forces that shape specialized metabolic pathways.

Chromosomal Localization and Gene Arrangement in Oryza sativa

In cultivated rice (Oryza sativa), the core genes for this compound biosynthesis are located in a cluster on chromosome 4. pnas.orgmdpi.commdpi.com This MBGC contains the genes for syn-copalyl diphosphate synthase (OsCPS4), syn-pimaradiene synthase (OsKSL4), two cytochrome P450s (OsCYP99A2 and OsCYP99A3), and two this compound synthases (OsMS1 and OsMS2). pnas.orgnih.gov

However, the cluster is incomplete and described as "fractured" because several other essential genes are located on different chromosomes. rsc.orgnih.gov These include OsCYP76M8 on chromosome 2, OsCYP701A8 on chromosome 6, and OsCYP76M14 (for the subsequent conversion to Momilactone B) on chromosome 1. biorxiv.orgresearchgate.net This distributed genomic architecture necessitates a coordinated regulatory system to control the entire pathway.

Comparative Genomic Analysis of MBGC in Related and Distantly Related Plant Species

Analysis of the MBGC across various plant species reveals a fascinating evolutionary story.

Oryza Genus: Within the Oryza genus, the MBGC shows lineage-specific rearrangements, variations in gene copy number, and occasional cluster loss. researcher.liferesearchgate.netbiorxiv.org For instance, Oryza punctata (BB genome) possesses a complete MBGC, whereas the more distantly related Oryza brachyantha (FF genome) has an incomplete cluster. rsc.orgbiorxiv.org A distinct cluster architecture has been identified in Oryza coarctata. researcher.liferesearchgate.net The MBGC is prevalent in the CC and KKLL lineages but absent in others like EE and GG. researchgate.net

Echinochloa crus-galli (Barnyard Grass): This common paddy weed also produces momilactones and possesses a functional MBGC. pnas.orgmdpi.com Although its gene order differs from that in rice, phylogenetic analysis shows the genes are more closely related to their Oryza orthologs than to those from other grasses. nih.gov This has led to the hypothesis that the cluster in Echinochloa may have arisen via lateral gene transfer from an Oryza ancestor. nih.govnih.gov

Calohypnum plumiforme (Moss): Remarkably, the distantly related bryophyte C. plumiforme also produces this compound and contains a functional MBGC. pnas.orgfrontiersin.org However, this cluster shows no synteny (conservation of gene order) with the clusters found in grasses. pnas.orgplantae.org This finding provides strong evidence for convergent evolution, where different plant lineages have independently assembled a similar functional gene cluster to produce the same defensive compound. pnas.orgnih.gov

Evolutionary Trajectories: Gene Duplication, Neofunctionalization, and Cluster Loss

The evolution of the MBGC is a dynamic process shaped by several key molecular events:

Gene Duplication and Neofunctionalization: This is a primary mechanism for generating new enzymatic functions. The MBGC in rice contains tandem duplications of key genes, such as CYP99A2/3 and OsMS1/2. pnas.orgnih.gov The evolution of OsCYP701A8 from a gene involved in primary gibberellin metabolism is a clear example of neofunctionalization following gene duplication. nih.gov The entire pathway of diterpenoid phytoalexins is thought to have evolved from the gibberellin pathway through such events.

Cluster Assembly and Lateral Gene Transfer: The formation of the MBGC likely occurred through the recruitment of genes from different genomic locations. pnas.orgbiorxiv.org In grasses, the evolutionary path appears to involve lateral gene transfer (LGT). Evidence suggests an ancestral MABGC-like cluster originated in the BOP clade (e.g., Triticeae), was transferred to the PACMAD clade (e.g., Echinochloa), and then transferred again to the Oryzoideae, with subsequent gene loss and recruitment events shaping the final cluster architecture in rice. nih.govnih.govresearchgate.net

Cluster Loss: The absence of a complete MBGC in certain Oryza lineages, such as O. brachyantha and those with EE and GG genomes, indicates that the cluster has been lost in some evolutionary branches. rsc.orgbiorxiv.orgresearchgate.net This suggests that the selective pressure to maintain momilactone production varies across different ecological niches and evolutionary histories.

Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the transcriptional level, typically induced by external stressors, ensuring that the plant produces these defensive compounds when needed. The expression of the clustered and non-clustered biosynthetic genes is coordinately regulated. pnas.orgnih.gov

This regulation is orchestrated by specific transcription factors. A key regulator identified in rice is OsTGAP1 , a bZIP-type transcription factor. nih.govnih.gov OsTGAP1 is essential for the elicitor-induced production of momilactones. nih.gov Knock-out mutants of OsTGAP1 show almost no expression of the five MBGC genes on chromosome 4 and fail to produce momilactones upon elicitation. nih.govnih.gov Conversely, overexpression of OsTGAP1 leads to hyperaccumulation of momilactones. nih.gov

Other transcription factors, including those from the WRKY family, are also implicated in regulating momilactone biosynthesis, particularly in response to stress. researcher.lifefrontiersin.org These transcription factors bind to specific cis-acting elements in the promoter regions of the biosynthetic genes, activating their expression in response to signals such as pathogen attack (e.g., from fungi like Magnaporthe oryzae), UV irradiation, or chemical elicitors like chitosan and heavy metals. mdpi.comresearcher.lifefrontiersin.orgbiorxiv.org This complex regulatory network allows the plant to mount a rapid and coordinated chemical defense.

Transcriptional and Post-Transcriptional Control Mechanisms

The production of this compound is governed by a biosynthetic gene cluster (BGC) located on chromosome 4 in rice (Oryza sativa). nih.govresearchgate.net The coordinated expression of the genes within this cluster is crucial for the efficient synthesis of momilactones. nih.gov This regulation occurs at both the transcriptional and post-transcriptional levels, involving a network of transcription factors (TFs) that respond to various stimuli.

Several families of transcription factors are known to regulate the biosynthesis of phytoalexins, including this compound. WRKY TFs, in particular, play a significant role. nih.govresearcher.life In rice, transcription factors such as OsWRKY13, OsWRKY45, OsWRKY53, and OsWRKY76 have been identified as regulators of momilactone synthesis. nih.gov For instance, OsWRKY45 acts as a positive regulator, priming the expression of biosynthetic genes for momilactones, and OsWRKY53 overexpression enhances their production. nih.gov In the moss Calohypnum plumiforme, which also produces momilactones, 19 CpWRKY genes have been identified. researcher.lifefrontiersin.org Analysis of their promoter regions revealed the presence of W-box elements, the binding sites for WRKY TFs, suggesting their role in regulating momilactone biosynthesis in response to stress. frontiersin.org

Another key regulator is the basic leucine zipper (bZIP) transcription factor, OsTGAP1. nih.govnih.gov OsTGAP1 is essential for the elicitor-inducible production of momilactones. nih.gov It controls the expression of five genes within the momilactone biosynthetic cluster. nih.govnih.gov Knock-out mutants of OsTGAP1 show virtually no expression of these clustered genes and no production of momilactones upon elicitor treatment. nih.govnih.gov Conversely, overexpression of OsTGAP1 leads to enhanced expression of these genes and hyperaccumulation of momilactones in response to elicitors. nih.govnih.gov OsTGAP1 also influences the upstream methylerythritol phosphate (MEP) pathway by up-regulating OsDXS3, further contributing to the inductive production of diterpenoid phytoalexins. nih.govnih.gov

The differential expression of momilactone biosynthetic genes in response to various stimuli suggests a complex regulatory network. While all genes in the rice cluster are highly induced under stress, the induction levels of orthologous genes in the moss C. plumiforme show different patterns, indicating distinct transcriptional control mechanisms have evolved in different plant lineages. pnas.org

| Transcription Factor | Family | Role in this compound Biosynthesis | Organism |

| OsWRKY13 | WRKY | Regulates synthesis. nih.gov | Oryza sativa (Rice) |

| OsWRKY45 | WRKY | Positive regulator of accumulation. nih.gov | Oryza sativa (Rice) |

| OsWRKY53 | WRKY | Enhances production. nih.gov | Oryza sativa (Rice) |

| OsWRKY76 | WRKY | Regulates synthesis. nih.gov | Oryza sativa (Rice) |

| OsTGAP1 | bZIP | Key regulator of the coordinated transcription of genes for inductive production. nih.govnih.gov | Oryza sativa (Rice) |

| CpWRKYs | WRKY | Implied in the regulation of biosynthesis in response to stress. researcher.lifefrontiersin.org | Calohypnum plumiforme (Moss) |

Induction by Biotic Stress Elicitors (e.g., Pathogen Attack, Chitosan, Cantharidin)

The production of this compound is a key component of the plant's defense response against biotic threats, such as pathogen attacks. nih.govresearchgate.net Infection with the rice blast fungus, Magnaporthe oryzae, induces the accumulation of this compound in rice leaves, which helps to suppress the further growth of the fungus. nih.govresearchgate.net This defensive response can also be triggered by various elicitors, which are molecules that mimic pathogen attacks. nih.gov

Chitosan, a derivative of chitin found in fungal cell walls, is a potent elicitor of this compound production. nih.govsld.cu Application of chitosan to rice leaves and suspension-cultured rice cells leads to an increased accumulation of this compound. nih.gov N-acetylchitooligosaccharides, which are released from fungal cell walls, also induce momilactone accumulation. nih.gov Studies have shown that chitosan oligosaccharide (COS) treatment can stimulate the diterpenoid biosynthesis pathway, leading to the accumulation of this compound and enhancing resistance to rice seedling blight caused by Fusarium oxysporum. nih.gov

Cantharidin, a protein phosphatase inhibitor, also acts as an elicitor, activating plant defense responses and increasing this compound production. nih.govfrontiersin.orgnih.gov In both rice and the moss H. plumaeforme, cantharidin treatment has been shown to elevate the production and secretion of momilactones. frontiersin.orgnih.govmdpi.com

| Elicitor | Organism | Observed Effect on this compound |

| Pathogen Attack (Magnaporthe oryzae) | Oryza sativa (Rice) | Increased concentration in leaves two days after infection. nih.gov |

| Chitosan | Oryza sativa (Rice) | Increased accumulation in leaves and suspension-cultured cells. nih.govsld.cu |

| N-Acetylchitooligosaccharides | Oryza sativa (Rice) | Induced accumulation of 100–500 µg/g of cultured cells. nih.govresearchgate.net |

| Chitosan Oligosaccharide (COS) | Oryza sativa (Rice) | Stimulated diterpenoid biosynthesis pathway, leading to accumulation. nih.gov |

| Cantharidin | Oryza sativa (Rice) | Increased production and secretion. frontiersin.orgmdpi.com |

| Cantharidin (200 µM) | Hypnum plumaeforme (Moss) | Increased secretion levels by 12- to 15-fold; endogenous concentration of 661 µg/g dry weight. nih.govnih.gov |

Induction by Abiotic Environmental Stresses (e.g., UV Irradiation, Heavy Metals, Nutrient Deficiency)

In addition to biotic threats, the biosynthesis of this compound is induced by various abiotic environmental stresses. frontiersin.org These stressors signal to the plant that it is in an unfavorable environment, triggering defense and survival mechanisms, including the production of specialized metabolites like momilactones.

UV irradiation is a well-documented abiotic elicitor of this compound synthesis. nih.gov Exposing rice leaves to UV-C light (254 nm) for 20 minutes resulted in increased concentrations of this compound, with the maximum accumulation occurring three days after irradiation. nih.gov Similarly, in the moss Hypnum plumaeforme, UV irradiation led to a 15-fold increase in the secretion of this compound. nih.govnih.gov This response is linked to the increased expression of momilactone biosynthetic genes. mdpi.comuniprot.org

Heavy metals also trigger the production of this compound. frontiersin.orgfrontiersin.org The application of copper chloride (CuCl₂) to rice leaves induced its accumulation, starting 12 hours after application and peaking at 72 hours. nih.gov Other metal ions, including iron (FeCl₂), mercury (HgCl₂), silver, potassium, calcium, sodium, and zinc, have also been shown to increase this compound levels in rice and moss. nih.govfrontiersin.org Heavy metal treatments can enhance the allelopathic activity of rice by increasing the production and secretion of momilactones. mdpi.com

Nutrient deficiency is another abiotic stress that can elevate momilactone production and secretion. nih.govresearcher.lifenih.gov This response is thought to provide a competitive advantage to rice by suppressing the growth of neighboring plants in a resource-limited environment. nih.govresearchgate.netnih.gov Salinity and drought are other abiotic stresses that have been shown to significantly increase the levels of this compound in various rice varieties. mdpi.com

| Abiotic Stress | Organism | Conditions | Observed Effect on this compound |

| UV Irradiation | Oryza sativa (Rice) | 254 nm, 20 min | Increased concentration in leaves, peaking at 3 days. nih.gov |

| UV Irradiation | Hypnum plumaeforme (Moss) | 253 nm, 80 min/day for 5 days | 15-fold increase in secretion; endogenous concentration of 786 µg/g dry weight. nih.gov |

| Copper Chloride (CuCl₂) | Oryza sativa (Rice) | Leaf application | Accumulation detected at 12 h, maximum at 72 h. nih.gov |

| Iron Chloride (FeCl₂) | Oryza sativa (Rice) | Leaf application | Increased accumulation by 37% compared to CuCl₂. nih.gov |

| Mercury Chloride (HgCl₂) | Oryza sativa (Rice) | Leaf application | Increased accumulation by 20% compared to CuCl₂. nih.gov |

| Various Metal Ions (Ag, K, Ca, Na, Zn, Mg) | Oryza sativa (Rice) | Suspension-cultured cells | Increased accumulation. nih.gov |

| Nutrient Deficiency | Oryza sativa (Rice) | Nutrient competition | Elevated production and secretion. nih.govresearchgate.netnih.gov |

| Salinity (75 mM for 4 days) | Oryza sativa (Rice) | Germinated brown rice | Accumulated 18.94 µg/g dry weight. dntb.gov.ua |

| Drought and Salinity | Oryza sativa (Rice) | Various rice types | Significant increase, ranging from 81.6 to 108.1 μg/g dry weight (combined MA and MB). mdpi.com |

Integration with Phytohormone Signaling Pathways (e.g., Jasmonic Acid, Salicylic Acid)

The regulation of this compound biosynthesis is intricately linked with phytohormone signaling pathways, particularly those involving jasmonic acid (JA) and salicylic acid (SA). These hormones are key players in mediating plant defense responses to both biotic and abiotic stresses. nih.gov

The production of this compound can occur through both jasmonic acid-dependent and -independent pathways. nih.govresearchgate.netnih.gov The application of jasmonic acid to rice plants elevates allelopathic activity and increases the concentration of momilactones. nih.govmdpi.com For example, treating the moss H. plumaeforme with 100 µM jasmonic acid increased the secretion of this compound by 12- to 15-fold. nih.govnih.gov The role of JA is further supported by studies using inhibitors of its biosynthesis. When rice leaves were treated with CuCl₂, the presence of JA biosynthesis inhibitors suppressed the accumulation of this compound. nih.gov However, this suppression could be reversed by the additional application of jasmonic acid, confirming JA's role as a signaling molecule in this process. nih.gov

Salicylic acid has also been implicated in the regulation of momilactone production. mdpi.com Exogenous application of salicylic acid can enhance momilactone accumulation in rice, although the exact mechanism is not yet fully understood. mdpi.commdpi.com The concurrent biosynthesis of momilactones and stress-resistant phenolic compounds like salicylic acid under UV stress suggests that momilactones may act as signaling molecules within the broader stress response network of the plant. mdpi.com

| Phytohormone/Inhibitor | Organism | Conditions | Observed Effect on this compound |

| Jasmonic Acid | Oryza sativa (Rice) | Exogenous application | Elevated production and secretion. nih.govmdpi.com |

| Jasmonic Acid (100 µM) | Hypnum plumaeforme (Moss) | Exogenous application | Increased secretion by 12- to 15-fold; endogenous concentration of 796 µg/g dry weight. nih.gov |

| JA Biosynthesis Inhibitors (Quinacrine, etc.) | Oryza sativa (Rice) | With CuCl₂ elicitor | Suppressed this compound accumulation. nih.gov |

| Salicylic Acid | Oryza sativa (Rice) | Exogenous application | Enhanced production. mdpi.commdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.